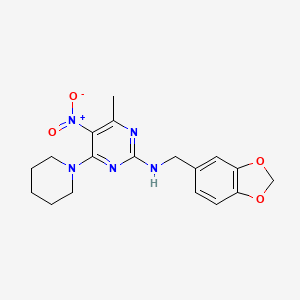

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.

BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Carbon-Carbon Bond Formations

The asymmetric formation of carbon-carbon bonds in conjugate additions to nitroalkenes is a significant area of study. This process is vital for the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, which are crucial components in various medicinal compounds. Johnson et al. (2002) explored this area, demonstrating how lithiated N-Boc allylic and benzylic amines can yield highly enantioenriched enecarbamate products. These products offer routes to substituted piperidines, among other compounds (Johnson et al., 2002).

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) conducted a study on the synthesis of pyrazole derivatives, including the reaction of hydroxymethyl pyrazole derivatives with primary amines. This study is relevant as it involves the formation of compounds like N-((1h-pyrazol-1-yl)methyl) pyrimidin-2-amine. These compounds were characterized using various spectroscopic techniques and evaluated for their biological activity against breast cancer and microbes (Titi et al., 2020).

Novel Pd(II) and Pt(II) Complexes of N,N-Donor Benzimidazole Ligand

Ghani and Mansour (2011) investigated the synthesis of Pd(II) and Pt(II) complexes with N,N-donor benzimidazole ligands as potential anticancer compounds. Their study highlights the importance of such ligands in developing new medicinal compounds, including their antibacterial activity and potential applications in cancer treatment (Ghani & Mansour, 2011).

One Pot Synthesis of N-Methyl-3-Nitro-Aryl-Benzo[4,5]Imidazo[1,2-a]Pyrimidin-2-Amine

Jadhav et al. (2018) developed a method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. This synthesis process highlights the importance of such compounds in various chemical and pharmaceutical applications (Jadhav et al., 2018).

Schiff’s Bases and 2-Azetidinones of Isonocotinyl Hydrazone

Thomas et al. (2016) explored the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This research provides insight into the therapeutic applications of such compounds, demonstrating their antidepressant and nootropic activities in dose-dependent manners (Thomas et al., 2016).

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances

Ye et al. (2012) conducted a study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl)benzamide. This research is significant for quality control in pharmaceutical applications, emphasizing the importance of accurate and efficient separation techniques (Ye et al., 2012).

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients

Gong et al. (2010) studied the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia. The paper provided insights into the main metabolic pathways of flumatinib in humans, highlighting the importance of understanding drug metabolism for effective treatment strategies (Gong et al., 2010).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-12-16(23(24)25)17(22-7-3-2-4-8-22)21-18(20-12)19-10-13-5-6-14-15(9-13)27-11-26-14/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZLQQLYJHWGGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC2=CC3=C(C=C2)OCO3)N4CCCCC4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2368708.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2368712.png)

![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2368717.png)

![Bicyclo[2.2.1]heptane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2368718.png)

![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)